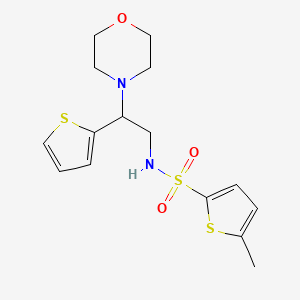

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

5-Methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene core substituted with a methyl group at the 5-position and a sulfonamide group at the 2-position. The N-substituent comprises a morpholino ring linked via an ethyl group bearing a thiophen-2-yl moiety. The morpholino group may enhance solubility and metabolic stability, while the thiophen-2-yl ethyl moiety could influence binding interactions with biological targets.

Properties

IUPAC Name |

5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S3/c1-12-4-5-15(22-12)23(18,19)16-11-13(14-3-2-10-21-14)17-6-8-20-9-7-17/h2-5,10,13,16H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEVILVPEIMPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized through various reactions such as sulfonation and alkylation. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various biological receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Key Observations:

- Morpholino vs. Tetrahydrofuran Substitution: The target compound’s morpholino group (a six-membered ring with an oxygen and nitrogen atom) may confer better water solubility compared to the tetrahydrofuran (five-membered oxygen-only ring) in ’s analogue. Morpholino derivatives are often used to improve pharmacokinetic profiles .

- Thiophene vs. Pyridine/Furopyridine Cores : Pyridine and furopyridine derivatives () exhibit CDK2 inhibition, suggesting that the target compound’s thiophene core might similarly engage in π-stacking or hydrophobic interactions with kinase active sites. However, the absence of a nitrile or carboxylate group (as in pyridone 1 or compound 14) could alter binding affinity .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The morpholino group’s polarity may enhance aqueous solubility compared to ’s tetrahydronaphthalene derivatives, which rely on hydroxy and amine oxide groups for solubility .

- Metabolic Stability: Sulfonamides generally exhibit moderate metabolic stability. The thiophen-2-yl ethyl moiety could undergo cytochrome P450-mediated oxidation, whereas morpholino rings are typically resistant to degradation .

Biological Activity

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, a morpholine ring, and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is 5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide, with a molecular weight of 372.52 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C15H20N2O3S3 |

| CAS Number | 920171-23-9 |

| Key Functional Groups | Thiophene, Morpholine, Sulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity by blocking active sites. The thiophene ring can engage with biological receptors, modulating their functions, while the morpholine ring enhances solubility and bioavailability.

Biological Activity

Research indicates that 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide exhibits several promising biological activities:

-

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing inhibition zones indicative of effective antibacterial action.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.25 μg/mL Escherichia coli 0.30 μg/mL - Antiviral Potential : The compound is being investigated for its antiviral properties, particularly against RNA viruses. Its structure may allow it to inhibit viral replication mechanisms.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition could be beneficial in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Antimicrobial Evaluation : A study conducted on various derivatives of thiophene sulfonamides found that compounds similar to 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Inhibition Studies : Research indicated that the compound could effectively inhibit CDK5, a target for neurodegenerative diseases, suggesting its potential in treating conditions like Alzheimer's .

- Synergistic Effects : In combination studies with other antibiotics, the compound demonstrated synergistic effects that enhanced the overall antimicrobial efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.